2-Chloro-4-[(2-phenylbenzene)amido]benzoic acid
Overview
Description
2-Chloro-4-[(2-phenylbenzene)amido]benzoic acid is an organic compound with the molecular formula C20H14ClNO3 and a molecular weight of 351.8 g/mol. This compound is characterized by the presence of a chloro group, a benzoic acid moiety, and a biphenyl amide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(2-phenylbenzene)amido]benzoic acid typically involves the following steps:
Formation of the Biphenyl Amide: The initial step involves the reaction of 2-phenylbenzene with an appropriate amine to form the biphenyl amide.
Chlorination: The biphenyl amide is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling with Benzoic Acid: The chlorinated biphenyl amide is coupled with benzoic acid under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the chlorination and coupling reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[(2-phenylbenzene)amido]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
2-Chloro-4-[(2-phenylbenzene)amido]benzoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(2-phenylbenzene)amido]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-[(2-chlorophenoxy)acetamido]benzoic acid: Similar structure but with different substituents.
2-Chloro-4-[(2-methylphenyl)amido]benzoic acid: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
2-Chloro-4-[(2-phenylbenzene)amido]benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its biphenyl amide structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Biological Activity
2-Chloro-4-[(2-phenylbenzene)amido]benzoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHClNO. The compound features a benzoic acid core substituted with a chloro group and an amide linkage to a phenylbenzene moiety. This unique structure contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent. Below are key findings regarding its biological properties:
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. A study found that related compounds showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Anticancer Potential
The compound has demonstrated promising anticancer activity in vitro. In studies assessing the cytotoxic effects on cancer cell lines, it was observed that this compound inhibited cell proliferation effectively. The mechanism appears to involve the induction of apoptosis in cancer cells, which is crucial for developing new cancer therapies .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell viability in pathogenic microorganisms and cancer cells.
- Receptor Interaction : It is hypothesized that the compound interacts with specific receptors or proteins within cells, modulating their activity and influencing cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various benzoic acid derivatives against clinical isolates of bacteria. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro assays conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC values indicating potent anticancer activity .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-chloro-4-[(2-phenylbenzoyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO3/c21-18-12-14(10-11-17(18)20(24)25)22-19(23)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,22,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQFQYSMAXBVOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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